molecular formula C13H13NO3S2 B2716453 (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1351440-70-4

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2716453
CAS RN: 1351440-70-4
M. Wt: 295.37
InChI Key: MCNRHJRAFJUQTK-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a methylidene group , which is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond . It also contains a 2,4-dimethoxyphenyl group , which is a phenyl group substituted with two methoxy groups at the 2nd and 4th positions.

Scientific Research Applications

Antiproliferative Activity

This compound is related to thiazolidinone derivatives, which have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Studies have shown that certain thiazolidinone compounds possess potent antiproliferative effects on carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The structural modifications, such as the introduction of different substituents, play a crucial role in enhancing their activity, suggesting the potential for these compounds in cancer research (Chandrappa et al., 2008).

Chemiluminescence Applications

Thiazolidinone derivatives have been explored for their base-induced chemiluminescence, with specific sulfanyl-substituted bicyclic dioxetanes showing promising results. These compounds, upon oxidation, exhibit light emission under certain conditions, presenting potential applications in analytical chemistry and sensor development (Watanabe et al., 2010).

Antimicrobial Activity

The synthesis of new thiazolidinone derivatives has demonstrated considerable antimicrobial properties. These compounds have been evaluated against various microorganisms, showing promising activities. Such antimicrobial efficacy indicates their potential utility in developing new therapeutic agents to combat infectious diseases (Gouda et al., 2010).

Analytical and Environmental Applications

Thiazolidinone derivatives have been synthesized and investigated for their voltammetric and analytical applications. Some of these compounds exhibit good antimicrobial activities and have been used for the removal and/or separation of heavy metals from water, demonstrating their utility in environmental monitoring and remediation efforts (Makki et al., 2016).

Sensitization-Based Solar Cells

Organic compounds, including thiazolidinone derivatives, have been utilized as redox couples in dye-sensitized and quantum-dot sensitized solar cells. These compounds offer low-cost, easily processable, and non-absorbing options for visible light, contributing to the development of more efficient and sustainable solar energy technologies (Rahman et al., 2018).

properties

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-14-12(15)11(19-13(14)18)6-8-4-5-9(16-2)7-10(8)17-3/h4-7H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNRHJRAFJUQTK-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.